N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQILGDVBVCMYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387321 | |
| Record name | N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15864-17-2 | |
| Record name | N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, the compound’s structure allows it to interact with microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity and Solubility
- The bromine atom in the target compound and Compound 9c () introduces halogen-bonding capabilities, which are critical in protein-ligand interactions .
- Methoxy groups (e.g., in the target compound and ) enhance solubility in polar solvents compared to hydrophobic groups like trifluoromethyl () or methyl () .
- Sulfamoyl and triazole moieties (Evidences 6 and 2) increase hydrogen-bonding capacity but may reduce metabolic stability due to steric hindrance .
Ethoxy substituents () offer greater conformational flexibility compared to rigid bromine or chlorine atoms (Target, ) .
Stability Under Physiological Conditions
- Methoxybenzamide derivatives (e.g., ) exhibit pH-dependent stability, with hydrolysis of phosphoramide bonds observed below pH 5.2. This contrasts with sulfamoyl-containing analogs (), which may exhibit higher hydrolytic resistance due to stronger S–N bonds .
In contrast, the target compound and ’s derivative have lower molecular weights (<400 g/mol), favoring drug-like properties .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C16H14BrN3OS, with a molecular weight of 376.27 g/mol. The compound features a benzothiazole moiety substituted with a bromine atom at the 6-position and a methoxy group at the para position of the benzamide. This unique structure is believed to enhance its biological activity compared to other benzothiazole derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds in the benzothiazole class are known for their ability to inhibit bacterial and fungal growth. Preliminary studies suggest that this compound may interact with proteins involved in microbial resistance mechanisms, potentially disrupting cell signaling pathways critical for microbial survival.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Compounds with similar structural features have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve interactions with enzymes or receptors that play roles in tumor growth and metastasis.
The biological activity of this compound is attributed to its structural features that allow it to bind effectively to biological targets. Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for elucidating its binding characteristics and specificity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on different substituents:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Chlorine substitution | Antimicrobial |
| N-(5-nitro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Nitro group substitution | Anticancer |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Fluorine substitution | Antifungal |
The presence of bromine in this compound may enhance its lipophilicity and overall biological activity compared to other halogenated analogs.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound:
- Anticancer Studies : In vitro tests demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition at low micromolar concentrations .
- Antimicrobial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
- Mechanistic Insights : Ongoing research aims to clarify the specific pathways through which this compound induces apoptosis in cancer cells and inhibits microbial growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
